2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione
Description
Properties
IUPAC Name |
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO2/c24-23(25,26)15-9-6-10-16(13-15)27-20(14-7-2-1-3-8-14)19-21(28)17-11-4-5-12-18(17)22(19)29/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCPHJNRBEJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)C3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of indene-1,3-dione with a phenyl isocyanate derivative. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on structural formula.
Key Observations:
Trifluoromethyl vs. Chloro Substituents : The CF₃ group (as in the target compound) imparts greater lipophilicity and electron-withdrawing effects compared to chloro substituents (e.g., compound 10f in ), which may enhance membrane permeability in drug candidates .
Amino vs.
Physicochemical Properties
- Hydrogen Bonding: The imino group in the target compound can act as a hydrogen bond acceptor, a feature absent in derivatives like 2-benzyl-2-phenylindene-1,3-dione (), which may limit their interaction with biological targets .
- Thermal Stability : Indene-dione derivatives generally exhibit high thermal stability due to their rigid bicyclic structure, as seen in ’s analysis of dihydroindene analogues .
Biological Activity
The compound 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
- Molecular Formula : C18H14F3N1O2
- Molecular Weight : 345.30 g/mol
- CAS Number : 1024707-44-5
The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties. The indene dione structure contributes to its potential reactivity and interaction with biological targets.
Anticancer Properties
Several studies have indicated that compounds containing the indene-1,3-dione structure exhibit significant anticancer activity. For instance, derivatives of indene diones have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation | |
| A549 | 12 | Inhibition of cell cycle progression | |
| HeLa | 20 | ROS generation leading to cell death |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it possesses inhibitory effects against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies have reported that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity in Mice
A study investigated the effect of the compound on tumor growth in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The induction of apoptosis in cancer cells is primarily mediated through mitochondrial pathways and caspase activation.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs).
- Antioxidant Activity : The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells and pathogens.
Q & A
Q. Methodological Approach
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity).
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., ’s pink solid byproduct).
- Scale-Up Adjustments : Reduce agitation speed to minimize shear-sensitive intermediate degradation .
What strategies improve bioactivity prediction based on structural analogs?
Advanced Research Focus
’s indole-2,3-dione derivatives show antimicrobial activity. For this compound:
- Molecular Docking : Target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
- SAR Studies : Modify the trifluoromethylphenyl group to enhance binding affinity.
- In Vitro Testing : Use MIC assays against Gram-positive/-negative bacteria .
How to validate computational property predictions against experimental data?
Q. Methodological Approach
- Compare calculated logP (3.9, ) with shake-flask method results.
- Validate hydrogen bond acceptor count (2) via IR spectroscopy (stretching frequencies ~3300 cm⁻¹).
- Cross-check NMR-predicted tautomer ratios with DFT-computed energy differences .
What analytical techniques resolve stereochemical uncertainties in synthesis?
Q. Advanced Research Focus
- X-ray Crystallography : Determine absolute configuration (as in ’s single-crystal analysis).
- ECD Spectroscopy : Compare experimental electronic circular dichroism with simulated spectra.
- VCD/Raman Optical Activity : Resolve minor enantiomers in dynamic mixtures .
How to design stability studies under varying storage conditions?
Q. Methodological Approach
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC-PDA Monitoring : Track degradation products (e.g., ’s ketone/enol interconversion).
- Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
